Plasma Protein Binding: S-HCQ Exhibits 1.73-Fold Higher Binding Than R-HCQ with Opposite Enantioselectivity on α1-Acid Glycoprotein
(S)-Hydroxychloroquine demonstrates significantly higher plasma protein binding compared to its (R)-enantiomer, with 64% bound for (S)-HCQ versus 37% bound for (R)-HCQ [1]. This stereoselectivity is reversed on α1-acid glycoprotein, where (R)-HCQ shows greater binding (41% versus 29% for S-HCQ) [1]. Binding was linear over the racemic concentration range of 50 to 1000 ng/mL [1].
| Evidence Dimension | Plasma protein binding (% bound) |
|---|---|
| Target Compound Data | 64% bound in pooled human plasma |
| Comparator Or Baseline | (R)-Hydroxychloroquine: 37% bound in pooled human plasma |
| Quantified Difference | 1.73-fold higher binding for S-HCQ (27 percentage point absolute difference) |
| Conditions | In vitro binding in pooled plasma from 4 healthy volunteers; racemic concentration range 50-1000 ng/mL |
Why This Matters
Higher plasma protein binding of (S)-HCQ may result in lower free fraction and distinct tissue distribution kinetics compared to (R)-HCQ, impacting both efficacy and safety parameters in preclinical and clinical studies.
- [1] McLachlan AJ, et al. Plasma protein binding of the enantiomers of hydroxychloroquine and metabolites. Eur J Clin Pharmacol. 1993;44(5):481-485. View Source
